![molecular formula C9H11BrClN B1408644 (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1443238-61-6](/img/structure/B1408644.png)
(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
Overview
Description
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry and any functional groups present .Chemical Reactions Analysis
This would involve a discussion of any known chemical reactions that the compound undergoes .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis and Chemical Properties
- (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a valuable intermediate in the synthesis of various biologically active compounds. Studies have shown the synthesis and analysis of its stereoisomers, establishing their absolute configurations and exploring their use in further chemical transformations (Prysiazhnuk et al., 2021). Additionally, its derivatives have been used in studying photochemical reactions, leading to products with potential applications in material science or pharmaceuticals (Nishio et al., 2000).
Catalysis and Regioselectivity
- The compound and its related structures have been used to study catalysis and regioselectivity in chemical reactions. For instance, a study involving the selective amination of polyhalopyridines showcased the role of palladium-xantphos complexes in achieving high chemoselectivity, indicating the potential of these systems in fine chemical synthesis (Ji et al., 2003). Another study presented the regioselectivity in the bromocyclization of amino derivatives, highlighting the role of molecular structure in determining the reaction pathways (Fizer et al., 2021).
Analytical Studies and Method Development
- Derivatives of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride have been the subject of various analytical studies and method development. Research has focused on synthesizing, identifying, and analyzing these compounds using sophisticated techniques like nuclear magnetic resonance spectroscopy and X-ray crystallography (Power et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R)-5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGQSSHHFWJLAI-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC(=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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